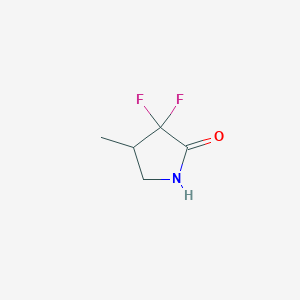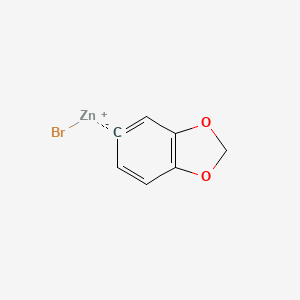
3,4-(Methylenedioxy)phenylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-(Methylenedioxy)phenylzinc bromide is an organozinc compound that features a phenyl ring substituted with a methylenedioxy group and a zinc bromide moiety. This compound is commonly used in organic synthesis, particularly in cross-coupling reactions, due to its reactivity and ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-(Methylenedioxy)phenylzinc bromide can be synthesized through the reaction of 3,4-(methylenedioxy)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,4-(Methylenedioxy)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds . It can also participate in other types of reactions, including nucleophilic addition and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like THF or toluene.
Nucleophilic Addition: In this reaction, this compound can add to electrophiles such as carbonyl compounds to form alcohols or other functionalized products.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Functionalized Alcohols: Resulting from nucleophilic addition to carbonyl compounds.
Aplicaciones Científicas De Investigación
3,4-(Methylenedioxy)phenylzinc bromide is utilized in various scientific research applications:
Biology: The compound can be used to modify biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3,4-(Methylenedioxy)phenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the phenylzinc reagent transfers its phenyl group to a palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The zinc bromide moiety stabilizes the organozinc compound and facilitates its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-(Methylenedioxy)phenylboronic Acid: Used in similar cross-coupling reactions but involves different reaction mechanisms and conditions.
3,4-(Methylenedioxy)phenylzinc Iodide: Another organozinc compound with similar reactivity but different halide substitution.
Uniqueness
3,4-(Methylenedioxy)phenylzinc bromide is unique due to its specific reactivity profile and the presence of the methylenedioxy group, which can influence the electronic properties of the phenyl ring and affect the outcome of reactions. Its use in cross-coupling reactions provides a versatile tool for organic synthesis, enabling the formation of complex molecules with high precision.
Propiedades
IUPAC Name |
5H-1,3-benzodioxol-5-ide;bromozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.BrH.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJWRBXPZNLLMU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=[C-]C=C2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
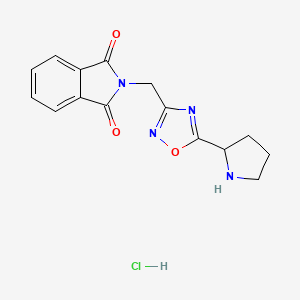

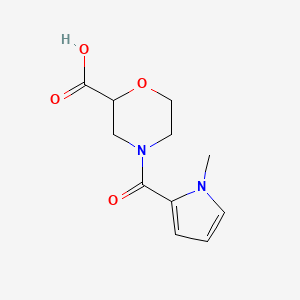




![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)
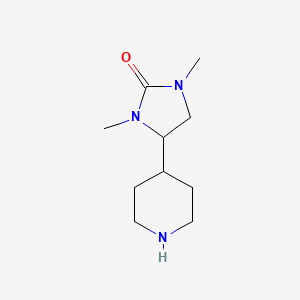

![7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
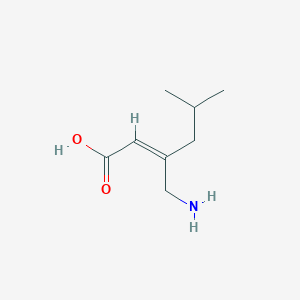
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
